molecular formula C11H25N3O B8576325 1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol CAS No. 62221-20-9

1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol

Cat. No. B8576325
CAS RN: 62221-20-9
M. Wt: 215.34 g/mol
InChI Key: AKZXITSDWWWFRU-UHFFFAOYSA-N
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Description

1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol is a useful research compound. Its molecular formula is C11H25N3O and its molecular weight is 215.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62221-20-9

Product Name

1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol

Molecular Formula

C11H25N3O

Molecular Weight

215.34 g/mol

IUPAC Name

1-amino-3-[[4-(aminomethyl)cyclohexyl]methylamino]propan-2-ol

InChI

InChI=1S/C11H25N3O/c12-5-9-1-3-10(4-2-9)7-14-8-11(15)6-13/h9-11,14-15H,1-8,12-13H2

InChI Key

AKZXITSDWWWFRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)CNCC(CN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Cyclohexanebis(methylamine) (14.2 g., 0.1 mole) is dissolved in 50 ml. of anhydrous methyl alcohol and the solution cooled to +5° C. in an ice bath. Epichlorohydrin (9.3 g., 0.1 mole) is added in a 2-minute period and the temperature maintained at +5° C. for 2 hours; reaction is allowed to continue at 10° C-15° C. until thin layer chromatography of an aliquot (silica gel plate with development using a solution of 1 volume concentrated aqueous ammonium hydroxide in 4 volumes of methyl alcohol) indicated nearly complete conversion of the starting diamine to the propylene chlorohydrin. The solution is then added to 100 ml. of dry methyl alcohol previously saturated at 0° C. with dry ammonia gas by continuous dropwise flow at +5° C. with good agitation and external cooling. After stirring 2 hours at +5° C., it is allowed to warm to 20° C. and mixed overnight. The reaction is completed by heating at 45° C.-55° C. for 6 hours. The solvent and ammonia was removed by stripping and the product purified using fractional distillation under reduced pressure.
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Synthesis routes and methods II

Procedure details

1,4-Cyclohexanebis(methylamine) (14.2 g., 0.1 mole) is dissolved in 50 ml. of anhydrous methyl alcohol and the solution cooled to +5° C. in an ice bath. Epichlorohydrin (9.3 g., 0.1 mole) is added in a 2-minute period and the temperature maintained at +5° C. for 2 hours; reaction is allowed to continue at 10° C-15° C. until thin layer chromatography of an aliquot (silica gel plate with development using a solution of 1 volume concentrated aqueous ammonium hydroxide in 4 volumes of methyl alcohol) indicated nearly complete conversion of the starting diamine to the propylene chlorohydrin. The solution is then added to 100 ml. of dry with methyl alcohol previously saturated at 0° C. with dry ammonia gas by continuous dropwise flow at +5° C. with good agitation and external cooling. After stirring 2 hours at °5° C., it is allowed to warm to 20° C. and mixed overnight. The reaction is competed by heating at 45° C.-55° C. for 6 hours. The solvent and ammonia was removed by stripping and the product purified using fractional distillation under reduced pressure.
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14.2 g
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reactant
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diamine
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